molecular formula C14H20F4N2O2 B4632234 N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide

N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide

Cat. No.: B4632234
M. Wt: 324.31 g/mol
InChI Key: BGZGLPBJTGMVJF-UHFFFAOYSA-N
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Description

N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopentyl groups and four fluorine atoms attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide typically involves the reaction of cyclopentylamine with a fluorinated butanediamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity and specificity. The cyclopentyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide analogs: Compounds with similar structures but different substituents.

    Fluorinated amides: Compounds with fluorine atoms attached to an amide backbone.

    Cyclopentyl derivatives: Compounds containing cyclopentyl groups with various functional groups.

Uniqueness

N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide is unique due to its combination of cyclopentyl groups and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F4N2O2/c15-13(16,11(21)19-9-5-1-2-6-9)14(17,18)12(22)20-10-7-3-4-8-10/h9-10H,1-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZGLPBJTGMVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(C(C(=O)NC2CCCC2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348711
Record name N,N'-Dicyclopentyl-2,2,3,3-tetrafluorobutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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